molecular formula C12H12O2 B11908469 1,2-Ethanediol, 1-(2-naphthalenyl)- CAS No. 13603-65-1

1,2-Ethanediol, 1-(2-naphthalenyl)-

Cat. No.: B11908469
CAS No.: 13603-65-1
M. Wt: 188.22 g/mol
InChI Key: QFNOPZNUHSDHKZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring a diol functional group attached to an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(naphthalen-2-yl)ethane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions . Another method includes the catalytic hydrogenation of 1-(naphthalen-2-yl)ethane-1,2-dione using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods: Industrial production of 1-(naphthalen-2-yl)ethane-1,2-diol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Biological Activity

1,2-Ethanediol, 1-(2-naphthalenyl)-, also known as (S)-(+)-1-(2-naphthyl)-1,2-ethanediol, is a chiral diol compound with significant biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Structure : The compound features a 2-naphthyl group attached to a central ethylene glycol backbone, imparting optical activity due to its chiral nature.

Biological Activities

Research has highlighted several notable biological activities associated with 1,2-Ethanediol, 1-(2-naphthalenyl)-:

Synthesis and Applications

The synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)- typically involves reactions that yield high enantiomeric purity. Its applications include:

  • Ligand for Asymmetric Reactions : It serves as a ligand in asymmetric sulfoxidation reactions and is utilized in the preparation of chiral bisester ligands through condensation reactions .
  • Catalyst Development : This compound has been utilized to synthesize chiral Bronsted acid complexes for use in allylboration of aldehydes, showcasing its versatility in catalysis .

Comparative Analysis

To better understand the uniqueness of 1,2-Ethanediol, 1-(2-naphthalenyl)-, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediolEnantiomer of (S,S)-(-) formOpposite optical activity
1,2-Diphenylethane-1,2-diolContains phenyl groups instead of naphthylDifferent steric effects
1,2-Di(2-naphthyl)-1,2-ethanediolStructural isomer with different naphthyl positionsVaries in reactivity and applications

Research Findings

Recent studies have focused on the interaction dynamics of this compound in various chemical reactions:

  • Acylation Studies : Research indicates that the acylation rates for aromatic 1,2-diols like 1,2-Ethanediol are significantly influenced by the size of the anhydride reagents used. The secondary hydroxyl group tends to react faster than the primary one under certain conditions .
  • Computational Studies : Density Functional Theory (DFT) calculations have been employed to predict the behavior and interactions of this compound with metal complexes and other reagents .

Case Studies

Several case studies have documented the effectiveness of 1,2-Ethanediol as a chiral auxiliary:

  • In one study involving catalytic hydrogenation reactions using platinum catalysts modified by this compound, researchers observed enhanced selectivity for desired products compared to unmodified systems. This finding illustrates its potential utility in fine chemical synthesis.
  • Another investigation into its use as a ligand demonstrated improved yields and selectivity in asymmetric sulfoxidation reactions involving dihydrothienopyrimidine derivatives. The results indicated that the presence of the naphthyl group significantly influenced reaction outcomes .

Properties

IUPAC Name

1-naphthalen-2-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNOPZNUHSDHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399532
Record name 1,2-Ethanediol, 1-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-65-1
Record name 1,2-Ethanediol, 1-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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